molecular formula C16H18CuN2O2 B12655113 alpha-Bis(N-methylsalicylaldiminato)copper CAS No. 14284-00-5

alpha-Bis(N-methylsalicylaldiminato)copper

Katalognummer: B12655113
CAS-Nummer: 14284-00-5
Molekulargewicht: 333.87 g/mol
InChI-Schlüssel: BDAASUXUIBTIMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-Bis(N-methylsalicylaldiminato)copper is a coordination compound that features copper ions coordinated with N-methylsalicylaldimine ligands. This compound is known for its unique linear-chain structure and one-dimensional magnetic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Bis(N-methylsalicylaldiminato)copper typically involves the reaction of copper(II) salts with N-methylsalicylaldimine ligands under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-Bis(N-methylsalicylaldiminato)copper undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under ambient conditions or with mild heating .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction could produce copper(I) species. Substitution reactions result in new coordination compounds with different ligands .

Wirkmechanismus

The mechanism by which alpha-Bis(N-methylsalicylaldiminato)copper exerts its effects is primarily related to its coordination environment and the electronic properties of the copper ion. The copper center can participate in redox reactions, and the N-methylsalicylaldimine ligands influence the overall stability and reactivity of the compound. The molecular targets and pathways involved include interactions with other metal ions, organic molecules, and potential catalytic substrates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Alpha-Bis(N-methylsalicylaldiminato)copper is unique due to its one-dimensional magnetic properties and the specific influence of the N-methyl group on its coordination environment. This makes it distinct from other copper coordination compounds and valuable for specific research applications .

Eigenschaften

CAS-Nummer

14284-00-5

Molekularformel

C16H18CuN2O2

Molekulargewicht

333.87 g/mol

IUPAC-Name

copper;2-(methyliminomethyl)phenol

InChI

InChI=1S/2C8H9NO.Cu/c2*1-9-6-7-4-2-3-5-8(7)10;/h2*2-6,10H,1H3;

InChI-Schlüssel

BDAASUXUIBTIMI-UHFFFAOYSA-N

Kanonische SMILES

CN=CC1=CC=CC=C1O.CN=CC1=CC=CC=C1O.[Cu]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.